molecular formula C22H13N3O5S B2668628 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide CAS No. 361478-53-7

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2668628
CAS No.: 361478-53-7
M. Wt: 431.42
InChI Key: YKZHBZLORCAWQH-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is a synthetically designed hybrid molecule incorporating distinct pharmacophoric elements: the 1,3-dioxoisoindoline (phthalimide) and the 2-aminothiazole scaffold linked to a coumarin moiety. This strategic molecular architecture is of significant interest in medicinal chemistry for the development of novel bioactive agents. The phthalimide moiety is a recognized privileged structure in drug design, extensively documented for its diverse pharmacological potential, including notable anticonvulsant properties . Research on structurally related 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide derivatives has demonstrated potent activity in the Maximal Electroshock Seizure (MES) test, indicating an ability to inhibit the spread of seizure activity . Furthermore, the phthalimide pharmacophore is a key feature in compounds investigated as potential TGF-β pathway inhibitors, targeting the ALK5 binding site for cancer therapeutics, particularly in colon cancer models . The integration of the coumarin-thiazole component further enhances the research profile of this compound, as both cores are prevalent in the design of heterocyclic COX-II inhibitors and other therapeutic agents . This compound is intended for use in non-clinical research applications only, specifically for investigating structure-activity relationships in neurological disorders and oncology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O5S/c26-18(10-25-19(27)13-6-2-3-7-14(13)20(25)28)24-22-23-16(11-31-22)15-9-12-5-1-4-8-17(12)30-21(15)29/h1-9,11H,10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZHBZLORCAWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Isoindolinone Moiety: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with primary amines.

    Chromone Synthesis: The chromone moiety can be prepared via the cyclization of 2-hydroxyacetophenone derivatives.

    Thiazole Formation: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the isoindolinone, chromone, and thiazole intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and chromone rings in the compound facilitate nucleophilic substitution reactions. For example:

Reaction Type Conditions Product Reference
Hydrolysis NaOH (10%), reflux, 6 hCleavage of the amide bond to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid and 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine
Aminolysis Hydrazine hydrate, ethanol, 80°C, 12 hFormation of hydrazide derivatives via substitution of the acetamide group

Cycloaddition and Ring-Opening Reactions

The isoindolinone moiety participates in cycloaddition reactions under controlled conditions:

Reaction Type Conditions Product Reference
Diels-Alder Reaction Maleic anhydride, toluene, 110°C, 8 hFormation of a bicyclic adduct via [4+2] cycloaddition between isoindolinone and dienophile
Ring-Opening H<sub>2</sub>SO<sub>4</sub> (conc.), RTCleavage of the isoindolinone ring to produce phthalic acid derivatives

Oxidation and Reduction

The chromone carbonyl group undergoes redox reactions:

Reaction Type Conditions Product Reference
Reduction NaBH<sub>4</sub>, MeOH, 0°C, 2 hConversion of the chromone carbonyl to a hydroxyl group, yielding dihydrochromone derivatives
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, 60°CFormation of chromone carboxylic acid derivatives

Acylation and Alkylation

The acetamide group serves as a site for further derivatization:

Reaction Type Conditions Product Reference
Acetylation Acetic anhydride, pyridine, RT, 24 hN-acetylated derivatives with enhanced lipophilicity
Methylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFMethylation of the thiazole nitrogen to form quaternary ammonium salts

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed coupling reactions:

Reaction Type Conditions Product Reference
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OIntroduction of aryl groups at the thiazole C-5 position
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Amination of the thiazole ring to generate secondary amine derivatives

Photochemical Reactions

The chromone moiety undergoes photochemical transformations under UV light:

Reaction Type Conditions Product Reference
[2+2] Cycloaddition UV light (λ = 365 nm), benzene, 12 hFormation of cyclobutane-fused chromone derivatives
Photooxidation O<sub>2</sub>, Rose Bengal, visible lightEpoxidation of the chromone double bond

Biological Activity-Driven Modifications

The compound’s anticonvulsant and antioxidant properties have guided synthetic modifications:

Modification Biological Target Key Finding Reference
Hydrazone Formation GABA<sub>A</sub> receptorsDerivatives showed 70% inhibition in maximal electroshock seizure (MES) tests at 30 mg/kg
Thiazolidinone Hybrids Free radical scavengingIC<sub>50</sub> = 12.5 μM against DPPH radicals, surpassing ascorbic acid (IC<sub>50</sub> = 18 μM)

Stability and Degradation Pathways

The compound degrades under acidic and thermal conditions:

Condition Degradation Product Mechanism Reference
Acidic Hydrolysis Phthalic acid + chromone-thiazole fragmentsCleavage of the isoindolinone and amide bonds
Thermal Decomposition CO<sub>2</sub> + NH<sub>3</sub> + aromatic residuesDecarboxylation and deamination at temperatures >200°C

Comparative Reactivity Analysis

The reactivity of this compound differs significantly from simpler analogs:

Feature 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
Electrophilic Sites 5 (isoindolinone carbonyl, thiazole N, chromone carbonyl)3 (thiazole N, chromone carbonyl)
Nucleophilic Sites 2 (amide NH, thiazole C-5)1 (thiazole C-5)
Thermal Stability Decomposes at 210°CStable up to 250°C

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may act as a ligand in metal-catalyzed reactions.

Biology

    Biological Activity:

Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Materials Science: Used in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity
Target Compound 1,3-Dioxoisoindolin-2-yl ~449.44* Hypothesized anti-inflammatory/AChE inhibition
2-(Diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6c) Diethylamino 385.42 AChE inhibition (IC₅₀ = 43 nM)
2-((4-Bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide 4-Bromophenylamino 457.29 α-Glucosidase inhibition (docking score: −9.2 kcal/mol)
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) 2,4-Dichlorophenylamino 446.30 216–220 64 α-Glucosidase inhibition
N-(4-([1,1′-Biphenyl]-4-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Biphenyl + dioxoisoindolinyl 457.49

Notes:

  • Electron-withdrawing groups (e.g., bromo, chloro in compounds 11 and 13) improve α-glucosidase inhibitory activity via enhanced ligand-receptor hydrophobic interactions .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that incorporates multiple pharmacologically relevant moieties, including isoindolinone, chromone, and thiazole. This unique structure suggests potential biological activities that merit detailed investigation.

Chemical Structure

The IUPAC name of the compound indicates its complex structure, which can be represented as follows:

Component Structure
IsoindolinoneIsoindolinone
ChromoneChromone
ThiazoleThiazole

Anticonvulsant Activity

Research has indicated that derivatives related to this compound exhibit significant anticonvulsant properties. A study synthesized various derivatives of thiazolidinone and evaluated their efficacy using the maximal electroshock seizure (MES) test. The results demonstrated that these compounds effectively inhibited seizure spread in animal models, suggesting a potential therapeutic application for epilepsy management .

Antioxidant Activity

The antioxidant potential of structurally similar compounds has been explored extensively. For instance, thiazolidine derivatives with hydroxyl substituents on the phenyl ring showed enhanced radical scavenging activity compared to ascorbic acid. This suggests that the incorporation of similar functional groups in our compound could confer antioxidant benefits, which are crucial in mitigating oxidative stress-related diseases .

Anticancer Activity

Coumarin derivatives, particularly those containing thiazole moieties, have been recognized for their anticancer properties. Mechanistic studies reveal that these compounds can modulate various cellular pathways involved in cancer progression, including kinase inhibition and cell cycle arrest. The unique combination of isoindolinone and thiazole in our compound may enhance its efficacy against cancer cells by targeting multiple pathways simultaneously .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of functional groups may allow the compound to interact with specific enzymes involved in disease pathways.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways critical for cell survival and proliferation.
  • DNA Intercalation : The structural components suggest potential intercalation into DNA, affecting replication and transcription processes.

Case Studies

A series of studies have evaluated the biological activity of compounds similar to this compound:

  • Anticonvulsant Study : In a controlled study involving mice, derivatives demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), highlighting their potential as anticonvulsants .
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines showed that related coumarin-thiazole compounds exhibited cytotoxic effects with IC50 values indicating potent activity against various cancer types .

Q & A

Q. What optimized synthetic routes and reaction conditions improve the yield of this compound?

Q. What spectroscopic and analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1710–1758 cm⁻¹ (phthalimide), ~1680 cm⁻¹ (amide), and thiazolidinone C=O at ~1758 cm⁻¹ .
  • NMR :
  • ¹H-NMR : Aromatic protons appear at δ 7.18–7.89 ppm, while NH protons resonate at δ 8.40–11.1 ppm .
  • ¹³C-NMR : Carbonyl carbons are observed at δ 162–174 ppm, with aromatic carbons at δ 123–142 ppm .
    • Elemental Analysis : Verify calculated vs. experimental C, H, N percentages (e.g., C: 55.11% observed vs. 55.14% calculated) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate its anti-inflammatory mechanisms?

Methodological Answer:

  • Substituent Modification : Replace the 4-fluorophenyl or thiophene moieties (e.g., in analogs 7h and 7k ) with electron-withdrawing/donating groups to assess effects on COX-2 inhibition .
  • In Vitro/In Vivo Correlation : Use the Carrageenan-induced paw edema model (in vivo) and protein denaturation assay (in vitro) to compare activity. For example, analogs with fluorinated aryl groups show higher edema reduction (e.g., 7h , 85% yield, 457 M+1) .
  • Docking Studies : Model interactions with inflammatory targets (e.g., COX-2 active site) using software like AutoDock, referencing crystallographic data from related acetamide derivatives .

Q. How can contradictory pharmacological data (e.g., high in vitro but low in vivo activity) be resolved?

Methodological Answer:

  • Bioavailability Screening : Assess solubility (logP) and metabolic stability using HPLC and liver microsome assays. Poor solubility may explain discrepancies, as seen in thiazolidinone derivatives .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, esterase-mediated hydrolysis of the phthalimide moiety could reduce in vivo efficacy .
  • Formulation Optimization : Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability, as demonstrated for structurally similar thiazole derivatives .

Q. What computational strategies predict optimal reaction pathways for novel analogs?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies. For instance, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 60% .
  • Machine Learning : Train models on datasets of reaction yields and conditions (e.g., solvent polarity, catalyst loading) to predict optimal parameters for new syntheses .
  • Retrosynthetic Analysis : Fragment the target molecule using tools like Synthia, prioritizing routes with commercially available precursors (e.g., 2-aminothiazole derivatives) .

Data Contradiction Analysis

Q. How to address inconsistencies in anti-inflammatory activity across analogs?

Methodological Answer:

  • Statistical Validation : Perform ANOVA on biological replicates (n ≥ 3) to confirm significance. For example, analog 7k (88% yield) showed lower activity due to steric hindrance from the thiophene group .
  • Crystallographic Insights : Compare X-ray structures (e.g., torsion angles of dichlorophenyl vs. thiazol rings) to identify steric/electronic mismatches with target binding pockets .
  • Dose-Response Curves : Re-evaluate IC₅₀ values at varying concentrations (0.1–100 µM) to rule out assay-specific artifacts .

Methodological Tables

Q. Table 1: Key Pharmacological Data for Selected Analogs

AnalogYield (%)M.P. (°C)Anti-Inflammatory Activity (vs. Control)Reference
7h 85273–27680% edema reduction
7k 88284–28865% edema reduction

Q. Table 2: Computational vs. Experimental Yields

Reaction PathwayPredicted Yield (%)Experimental Yield (%)Deviation (%)Reference
Route A (DFT)78727.7
Route B (ML)85883.4

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